1-Octanethiol
Overview
Description
1-Octanethiol, also known as octane-1-thiol, is an organic compound with the molecular formula C₈H₁₈S. It is a member of the alkanethiol family, characterized by the presence of a thiol group (-SH) attached to an alkane chain. This compound is known for its strong, unpleasant odor and is used in various industrial and research applications .
Mechanism of Action
Target of Action
1-Octanethiol, also known as 1-mercaptooctane, is an organic compound . It primarily targets a variety of nanoparticles, forming self-assembled monolayers (SAM) on their surfaces .
Mode of Action
This compound interacts with its targets (nanoparticles) by forming a self-assembled monolayer on their surfaces . This interaction modifies the surface properties of the nanoparticles, which can influence their behavior in various applications.
Biochemical Pathways
It’s known that this compound can be used as a sulfur precursor for the preparation of shell for cdse/cds quantum dots . It forms ligands that help in enhancing the power efficiency of hetero-junction nanorod sensitized solar cells as it enhances the electron extraction from the nanorod and TiO2 interface .
Pharmacokinetics
Due to its chemical structure and properties, it is expected to have low water solubility and could potentially be absorbed through the skin or respiratory system .
Result of Action
Exposure to this compound can affect the eyes, skin, respiratory system, blood, and central nervous system, leading to irritation to the eyes, skin, nose, and throat; lassitude; cyanosis; increased respiration; nausea; drowsiness; headache; and vomiting .
Action Environment
This compound is a flammable liquid with a flash point of 115°F . It is insoluble in water . Environmental factors such as temperature, presence of ignition sources, and the compound’s concentration in the environment can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-Octanethiol has been found to interact with various biomolecules. For instance, it can effectively induce the surface binding of anionic carboxylate ligands (derived from zinc carboxylate ligands) by proton transfer . This interaction consequently exchanges ethanol and acetone ligands that bind on the incomplete quantum dot (QD) surface .
Cellular Effects
In the context of cellular effects, this compound has been observed to affect the performance of iron-air battery electrodes . Specifically, the presence of this compound in the electrolyte can allow iron electrodes to be discharged at higher rates . The air-electrode catalyst is poisoned by the presence of this compound, with the oxygen reduction overpotential at the air electrode increasing with time of exposure to the solution and increased this compound concentration .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form ligands that help in enhancing the power efficiency of hetero-junction nanorod sensitized solar cells as it enhances the electron extraction from the nanorod and TiO2 interface .
Temporal Effects in Laboratory Settings
Over time, the air-electrode catalyst is poisoned by the presence of this compound, with the oxygen reduction overpotential at the air electrode increasing with time of exposure to the solution and increased this compound concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanethiol can be synthesized through several methods, including:
Hydrothiolation of 1-octene: This method involves the addition of hydrogen sulfide (H₂S) to 1-octene in the presence of a catalyst, such as a transition metal complex.
Reduction of 1-octyl disulfide: This method involves the reduction of 1-octyl disulfide (C₈H₁₇S-SC₈H₁₇) using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrothiolation of 1-octene, as this method is more scalable and cost-effective .
Chemical Reactions Analysis
1-Octanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 1-octanesulfonic acid (C₈H₁₇SO₃H) using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The thiol group in this compound can be reduced to form the corresponding alkane, octane (C₈H₁₈), using strong reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. For example, it can react with alkyl halides to form thioethers (R-S-R’).
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
1-Octanethiol has a wide range of applications in scientific research, including:
Chemistry: It is used to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, for various surface chemistry studies.
Biology: this compound is used in the preparation of thiolated biomolecules for studying protein-ligand interactions and other biochemical processes.
Medicine: It is used in the development of drug delivery systems and as a component in certain pharmaceuticals.
Industry: this compound is used as a corrosion inhibitor, lubricant additive, and in the production of specialty chemicals
Comparison with Similar Compounds
1-Octanethiol can be compared with other alkanethiols, such as:
1-Butanethiol (C₄H₉SH): A shorter-chain alkanethiol with similar chemical properties but different physical properties, such as lower boiling point and solubility.
1-Dodecanethiol (C₁₂H₂₅SH): A longer-chain alkanethiol with higher boiling point and different applications in surface chemistry.
1-Hexanethiol (C₆H₁₃SH): An alkanethiol with intermediate chain length and properties between 1-butanethiol and 1-dodecanethiol.
The uniqueness of this compound lies in its optimal chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
octane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCOBXFFBQJQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S, Array | |
Record name | 1-OCTANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4110 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-OCTYL MERCAPTAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026894 | |
Record name | 1-Octanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-octanethiol appears as a clear colorless liquid. Flash point 115 °F. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Water-white liquid with a mild odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Water-white liquid with a mild odor. | |
Record name | 1-OCTANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4110 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Octanethiol | |
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Record name | 1-Octanethiol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | n-OCTYL MERCAPTAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1-Octanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
390 °F at 760 mmHg (NIOSH, 2023), 199.1 °C at 760 mm Hg, 199 °C, 390 °F | |
Record name | 1-OCTANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4110 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-OCTANETHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-OCTYL MERCAPTAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |
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Record name | 1-Octanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
115 °F (NIOSH, 2023), 69 °C, 156 °F (69 °C) (Open cup), 69 °C o.c., (oc) 115 °F | |
Record name | 1-OCTANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4110 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Octanethiol | |
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Record name | 1-OCTANETHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |
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Record name | n-OCTYL MERCAPTAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1-Octanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Soluble in ethanol; slightly soluble in carbon tetrachloride, Insoluble in water, Solubility in water: none, Insoluble | |
Record name | 1-OCTANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4110 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-OCTANETHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-OCTYL MERCAPTAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |
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Record name | 1-Octanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.84 (NIOSH, 2023) - Less dense than water; will float, 0.8433 at 20 °C/4 °C, Relative density (water = 1): 0.84, 0.84 | |
Record name | 1-OCTANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4110 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-OCTANETHIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-OCTYL MERCAPTAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1-Octanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.0 (Air= 1), Relative vapor density (air = 1): 5.0 | |
Record name | 1-OCTANETHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
3 mmHg at 212 °F (NIOSH, 2023), 0.42 [mmHg], 0.4245 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.06, (212 °F): 3 mmHg | |
Record name | 1-OCTANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4110 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Octanethiol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493 | |
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Record name | 1-Octanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0471.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Water-white liquid | |
CAS No. |
111-88-6, 94805-33-1 | |
Record name | 1-OCTANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4110 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Octanethiol | |
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Record name | 1-Octanethiol | |
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Record name | 1-OCTANETHIOL | |
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Record name | 1-Octanethiol | |
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Record name | 1-Octanethiol | |
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Record name | Octane-1-thiol | |
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Record name | 1-OCTANETHIOL | |
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Record name | 1-OCTANETHIOL | |
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Melting Point |
-57 °F (NIOSH, 2023), -49.2 °C, Liquid molar volume = 0.174195 cu m/kmol; IG Heat of Formation = -1.7010X10+8 J/kmol; Heat Fusion at Melting Point = 2.4000X10+7 J/kmol, -49 °C, -57 °F | |
Record name | 1-OCTANETHIOL | |
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Record name | 1-OCTANETHIOL | |
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Record name | 1-Octanethiol | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does 1-octanethiol interact with metal surfaces?
A1: this compound forms strong sulfur-metal bonds, creating self-assembled monolayers (SAMs) on various metal surfaces, including gold, silver, and copper. [, , , , ] These SAMs are highly ordered and densely packed due to van der Waals interactions between the alkyl chains. []
Q2: What is the significance of using this compound for coating copper nanoparticles?
A2: Copper nanoparticles are prone to oxidation, which hinders their conductivity and applicability. This compound acts as a protective layer, preventing oxidation and maintaining the nanoparticles' conductive properties. [, , , , ]
Q3: How does the structure of this compound influence its self-assembly?
A3: The thiol group (-SH) is responsible for the strong bonding with the metal surface, while the long hydrophobic alkyl chain (C8H17-) promotes ordered packing due to van der Waals interactions. [, ] This results in the formation of well-defined, stable SAMs.
Q4: Can this compound SAMs on copper nanoparticles withstand high temperatures?
A4: Research shows that this compound SAMs on copper nanoparticles are successfully removed at temperatures around 150-200°C, well below the typical sintering temperature of copper (350°C). [, , ]
Q5: How does the choice of solvent affect the dispersion stability of this compound-coated copper nanoinks?
A5: Solvents with similar chain lengths to this compound, like 1-octanol, show better dispersion stability for copper nanoinks. This is due to the similar intermolecular interactions between the solvent, ligand, and nanoparticles. [, ]
Q6: Can this compound-coated copper nanoinks be used for inkjet printing on flexible substrates?
A6: Yes, this compound-coated copper nanoinks have been successfully used for inkjet printing on flexible substrates like paper. Multi-pulse flash light sintering under ambient conditions prevents substrate damage while achieving good conductivity. []
Q7: Does this compound participate in any catalytic reactions?
A7: Yes, 2H-MoS2 nanosheets catalyze the oxidation of this compound to dioctyl disulfide. This reaction is not driven by atmospheric oxygen and is influenced by factors like the thickness of the nanosheets and the electron-donating nature of the thiol. []
Q8: Have computational methods been employed to study this compound systems?
A8: Yes, density functional theory (DFT) calculations have been used to investigate the structure of copper-octanethiolate lamellar structures. The calculations revealed that the alkyl chains in these structures are oriented nearly perpendicular to the copper atom layer. []
Q9: How does the length of the alkyl chain in thiols affect their interaction with silver nanoplates?
A9: Longer alkyl chain thiols, like 1-dodecanethiol and 1-hexadecanethiol, exhibit stronger binding to silver nanoplates compared to shorter chain thiols. This results in better stabilization of the nanoplates' shape and optical properties. []
Q10: What strategies can be employed to enhance the stability of this compound formulations?
A10: Storing this compound under inert atmosphere and at low temperatures can prevent oxidation. Using appropriate solvents and optimizing storage conditions can further enhance the stability of formulations containing this compound.
Q11: Are there any environmental concerns regarding the use of this compound?
A11: While this compound is used in various applications, it's crucial to consider its potential environmental impact. Responsible waste management practices are necessary to minimize any negative effects. Research on ecotoxicological effects and biodegradability is important to ensure its safe use.
Q12: What safety precautions should be taken when handling this compound?
A12: this compound is a flammable liquid and should be handled with care. It's crucial to consult the material safety data sheet (MSDS) for specific handling and storage instructions. Using appropriate personal protective equipment, such as gloves and eye protection, is essential when working with this compound.
Q13: What analytical techniques are commonly used to characterize this compound and its interactions?
A13: Various techniques are employed to study this compound, including:
- Surface characterization: X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), atomic force microscopy (AFM). [, , , , , , , ]
- Spectroscopy: Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, UV-vis spectroscopy, nuclear magnetic resonance (NMR). [, , , , , , , , , ]
- Electrochemical techniques: Cyclic voltammetry. [, ]
- Thermal analysis: Differential scanning calorimetry (DSC), thermogravimetric analysis (TGA). [, , ]
Q14: What are some promising areas for future research involving this compound?
A14: Future research directions include:
- Exploring the use of this compound in the development of novel sensors and electronic devices, particularly for flexible and printable electronics. [, ]
- Investigating its potential in the synthesis and functionalization of new nanomaterials with tailored properties. [, ]
- Further exploring the catalytic activity of 2D materials like MoS2 in the context of thiol oxidation and its potential applications. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.